Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 261356-82-5
VCID: VC6077858
InChI: InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
SMILES: CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)C
Molecular Formula: C14H15ClN2O3
Molecular Weight: 294.74

Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS No.: 261356-82-5

Cat. No.: VC6077858

Molecular Formula: C14H15ClN2O3

Molecular Weight: 294.74

* For research use only. Not for human or veterinary use.

Ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate - 261356-82-5

Specification

CAS No. 261356-82-5
Molecular Formula C14H15ClN2O3
Molecular Weight 294.74
IUPAC Name ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Standard InChI InChI=1S/C14H15ClN2O3/c1-3-20-13(18)11-8(2)16-14(19)17-12(11)9-5-4-6-10(15)7-9/h4-7,12H,3H2,1-2H3,(H2,16,17,19)
Standard InChI Key WMXIEEMJSQRUEK-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)C

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a tetrahydropyrimidine core substituted with a 3-chlorophenyl group at position 4, a methyl group at position 6, and an ethyl carboxylate moiety at position 5 (Table 1). Its IUPAC name, ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects this substitution pattern.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₅ClN₂O₃
Molecular Weight (g/mol)294.74
CAS Number261356-82-5
SMILESCCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)Cl)C
InChIKeyWMXIEEMJSQRUEK-UHFFFAOYSA-N

Crystallographic and Electronic Features

While crystallographic data for this specific derivative remains unpublished, analogous dihydropyrimidines exhibit chair conformations with planar aromatic rings. Density Functional Theory (DFT) studies on related compounds, such as ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT), reveal bond lengths of 1.37–1.48 Å for C–N and 1.21–1.24 Å for C=O groups, suggesting similar electronic environments in the title compound . Frontier Molecular Orbital (FMO) analysis of EDMT shows a HOMO-LUMO gap of 4.82 eV, implying moderate reactivity, which may extend to this chlorophenyl analog .

Synthesis and Optimization

Biginelli Reaction Framework

The compound is synthesized via the Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea/thiourea. Calixarene sulfonic acid under ultrasonic irradiation in ethanol has emerged as an efficient catalytic system, achieving yields of 46–93% for analogous dihydropyrimidinones . For example, substituting benzaldehyde with 3-chlorobenzaldehyde in this protocol likely yields the target compound, though specific reaction conditions require optimization (Table 2) .

Table 2: Representative Synthesis Conditions

ComponentRoleExample
3-ChlorobenzaldehydeAldehyde component0.1 mol
Ethyl acetoacetateβ-Keto ester0.1 mol
Urea/ThioureaUrea derivative0.131 mol
CatalystCalixarene sulfonic acid10 mol%
SolventEthanol20 mL
Reaction TimeUltrasonic irradiation1–2 hours

Alternative Methodologies

Spectral Characterization and Computational Modeling

Experimental Spectroscopic Data

  • FT-IR: Expected peaks include ν(C=O) at ~1,693 cm⁻¹ (carboxylate) and ~1,639 cm⁻¹ (pyrimidinone), alongside ν(N–H) at 3,380–3,225 cm⁻¹ .

  • ¹H NMR: Key signals involve the ethyl group (δ 1.53–0.90 ppm, triplet), aromatic protons (δ 7.33–8.00 ppm), and methyl substituents (δ 2.20–2.73 ppm) .

  • ¹³C NMR: Carboxylate carbons resonate at ~168 ppm, while the pyrimidinone C=O appears at ~152 ppm .

DFT and TD-DFT Insights

DFT simulations at the B3LYP/6-311++G(d,p) level for EDMT predict Mulliken charges of −0.42 e for the carbonyl oxygen and +0.31 e for the pyrimidine nitrogen, highlighting nucleophilic and electrophilic sites, respectively . Time-Dependent DFT (TD-DFT) analysis in DMSO solvent aligns experimental UV-Vis λmax values (276–280 nm) with theoretical excitations, primarily π→π* transitions .

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